3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide
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Description
Scientific Research Applications
Environmental Impact and Risks
Research on benzophenone-3, a compound with structural similarity to "3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide," highlights concerns about its widespread use in sunscreens and potential impacts on aquatic ecosystems. Benzophenone-3 has been found to be lipophilic, photostable, bioaccumulative, and capable of penetrating the blood-brain and placental barriers, raising concerns about its endocrine-disrupting capabilities and the need for further environmental and toxicological studies (Kim & Choi, 2014).
Applications in Materials Science
In materials science, the exploration of condensed thiophenes and their biodegradation is critical. Thiophenes, structurally related to "this compound," are significant in petroleum and fossil fuels, with research focusing on their environmental fate, toxicity, and biodegradation mechanisms. This knowledge is vital for developing strategies to mitigate the environmental impact of these organosulfur compounds (Kropp & Fedorak, 1998).
Health Implications of Similar Compounds
Health implications of related compounds, such as benzophenone-3, are also a significant area of study, especially concerning their potential effects on children and pregnant women. The compound's ability to disrupt endocrine function and penetrate critical biological barriers suggests a need for cautious use of products containing such chemicals, underscoring the importance of further research to fully understand their safety profile (Wnuk et al., 2021).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c15-10-11-6-8-20-14(11)16-13(17)7-9-21(18,19)12-4-2-1-3-5-12/h1-6,8H,7,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSIPYWSNRCNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327592 |
Source
|
Record name | 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51086072 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868676-99-7 |
Source
|
Record name | 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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